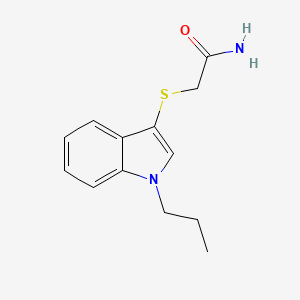

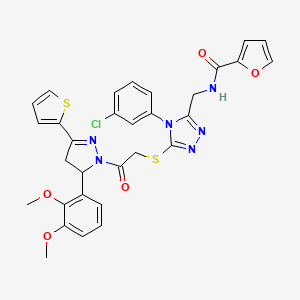

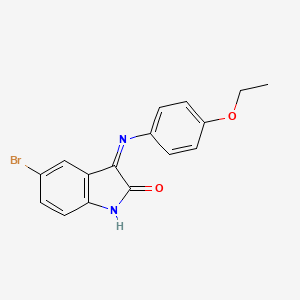

![molecular formula C15H16N4O B2601647 N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705262-84-5](/img/structure/B2601647.png)

N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a compound that belongs to the class of pyrimidines . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the Dimroth rearrangement, which is the isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a six-membered heterocyclic ring containing two nitrogen atoms at the 1st and 3rd positions . The 6-substituted amino moiety together with N7 in roscovitine was replaced by N arylglycyl moiety in all the proposed compounds, this glycyl group is responsible for the 2 essential hydrogen bonds with Leu83 in most of the compounds as reported by roscovitine .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives often involve the Dimroth rearrangement . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

- Synthesis techniques have been developed for related pyridothienopyrimidines and pyridothienotriazines, showcasing the compound's versatility in forming heterocyclic structures with potential antimicrobial activities (Abdel-rahman, Bakhite, & Al-Taifi, 2002). The chemical reactivity and modification of similar pyrimidine derivatives provide insights into developing new compounds with enhanced properties.

Antimicrobial Activity

- Research on pyrimidine derivatives has shown significant antimicrobial properties, suggesting potential applications in developing new antibiotics and antimicrobial agents. For instance, the antimicrobial activities of new pyrimidine compounds were evaluated, indicating their potential in medical and pharmaceutical applications (Geyn, Zamaraeva, Kurbatova, Voronina, & Vakhrin, 2010).

DNA Recognition

- Studies on pyrrole−imidazole polyamides demonstrate the compound's capability in recognizing specific DNA sequences, highlighting its applications in gene expression regulation, therapeutic targeting, and molecular biology research (Swalley, Baird, & Dervan, 1996).

Polymer Science and Materials Engineering

- The synthesis of rigid-rod polyamides and polyimides from related compounds indicates the potential of N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide in creating high-performance materials with excellent thermal stability and solubility in polar solvents. Such materials are suitable for advanced applications in electronics, aerospace, and automotive industries (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Anti-Inflammatory and Anti-Cancer Activities

- Research on pyrazolopyrimidines derivatives, including structures similar to this compound, has explored their potential as anti-inflammatory and anti-cancer agents. This underscores the compound's relevance in drug discovery and development for treating various inflammatory conditions and cancers (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Direcciones Futuras

The future directions for the study of “N-(3,4-dimethylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” and similar compounds could involve further exploration of their therapeutic potentials . This could include the development of new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, the synthesized compounds can be considered as new candidates for further optimization as anticancer agents .

Propiedades

IUPAC Name |

N-(3,4-dimethylphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-10-3-4-13(5-11(10)2)18-15(20)19-7-12-6-16-9-17-14(12)8-19/h3-6,9H,7-8H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGVQQFEEWVDCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

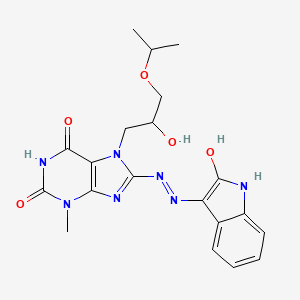

![(4As,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/no-structure.png)

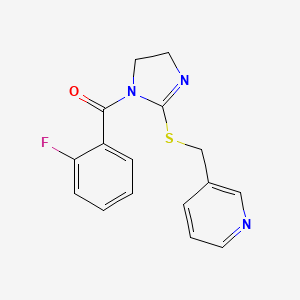

![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]-3-(4-methylpiperazin-1-yl)azepane](/img/structure/B2601576.png)

![1-[5-(4-Hydroxypiperidino)-2-nitrophenyl]-1-ethanone](/img/structure/B2601586.png)